3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of two bromine atoms at positions 3 and 6, and a methyl group at position 2 on the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine typically involves the bromination of 2-methylimidazo[1,2-b]pyridazine. A common method includes dissolving 3-amino-6-bromopyridazine in a suitable solvent, followed by bromination using a bromination reagent. The reaction mixture is then subjected to ring-closing conditions with a catalyst, often a lanthanide Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic applications.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: Due to its unique structural properties, it is also investigated for applications in material science and organic electronics.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Another compound in the imidazo[1,2-a]pyridine family with similar structural features.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A related compound with different halogen substitutions.
Uniqueness: 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine is unique due to its specific bromine substitutions, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C7H5Br2N3 |
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Molecular Weight |
290.94 g/mol |
IUPAC Name |
3,6-dibromo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-7(9)12-6(10-4)3-2-5(8)11-12/h2-3H,1H3 |
InChI Key |
FZAWFPIZVFHPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Br)Br |
Origin of Product |
United States |
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